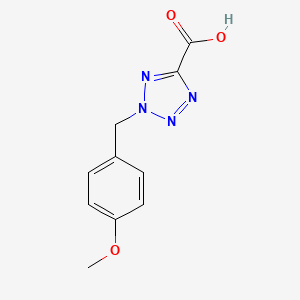
2-(4-甲氧基苯甲基)-2H-四唑-5-羧酸
描述
The compound “2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. It also has a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a benzyl group (C6H5CH2-) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid” are not specified in the sources I found .科学研究应用
有机合成中的保护基
4-甲氧基-α-甲基苄醇已被确认为一种新型的羧酸保护基,展示了甲氧基苄基衍生物在合成化学中的多功能性。这些酯在与相应酸偶联后获得,可以有效水解,证明了与容易发生还原脱苄基反应的各种官能团的相容性(Yoo, Kim, & Kyu, 1990)。
金属离子相互作用
对甲氧基苯甲酸的Cu(II)配合物的研究揭示了金属离子和有机分子之间的相互作用,有助于我们理解配位化学以及在催化和材料科学中的潜在应用。这些配合物通过光谱方法表征,涉及二聚体排列并经历热分解,揭示了金属-有机相互作用的机制(Erre, Micera, & Cariati, 1987)。
有机合成应用
苄基四唑的锂化,然后用亲电试剂处理,已被探索用于四唑的功能化。这种方法提供了一条合成功能化四唑的途径,展示了甲氧基苄基衍生物在创建复杂有机分子中的效用(Satoh & Marcopulos, 1995)。
晶体学和分子结构
对甲氧基苯甲酸的分子结构的研究,如2,4-二甲氧基苯甲酸,有助于我们理解分子内氢键和分子堆积排列。这些研究对于设计新材料和药物至关重要,突出了甲氧基苄基衍生物在结构化学中的重要性(Barich, Zell, Powell, & Munson, 2004)。
不对称合成中的动力学拆分
使用4-甲氧基苯甲酸酐的游离羧酸动力学拆分外消旋仲苄醇说明了甲氧基苄基衍生物在生产光学活性羧酸酯中的作用。该方案利用手性催化剂,展示了甲氧基苄基衍生物在不对称合成中实现高选择性和产率的应用(Shiina & Nakata, 2007)。
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-17-8-4-2-7(3-5-8)6-14-12-9(10(15)16)11-13-14/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILWHMFYKTWDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

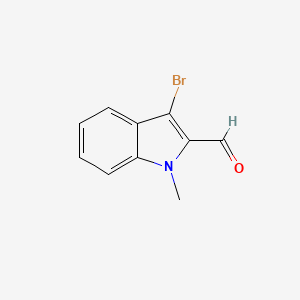
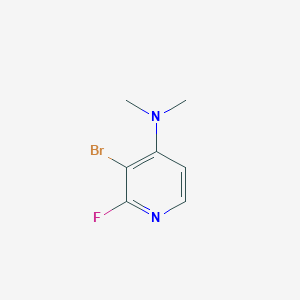
![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)
![N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2746406.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2746408.png)
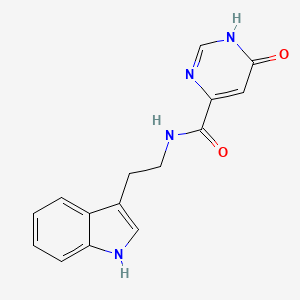
![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)
![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)
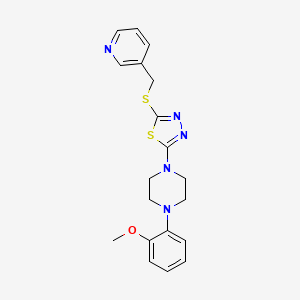

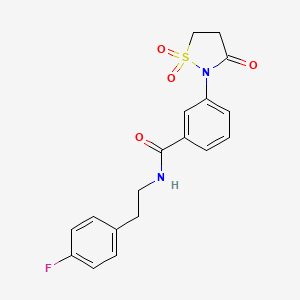

![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)
